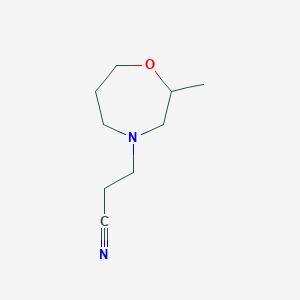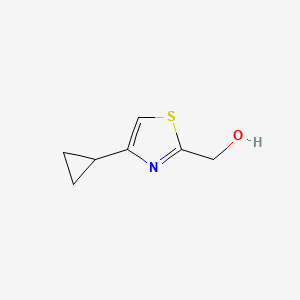![molecular formula C8H14O3 B1529457 2,6-Dioxaspiro[4.5]decan-9-ol CAS No. 1342244-16-9](/img/structure/B1529457.png)
2,6-Dioxaspiro[4.5]decan-9-ol
Übersicht
Beschreibung
2,6-Dioxaspiro[4.5]decan-9-ol is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.19 . It is used in various fields of research .
Molecular Structure Analysis
The molecular structure of 2,6-Dioxaspiro[4.5]decan-9-ol is represented by the SMILES notation OC1CCOC2(CCOC2)C1 . The compound has a bicyclic 1,6-dioxaspiro[4.5]decane ring system .Physical And Chemical Properties Analysis
2,6-Dioxaspiro[4.5]decan-9-ol is a liquid at room temperature . Its boiling point is 262.8±8.0 C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
2,6-Dioxaspiro[4.5]decan-9-ol, and its derivatives, have been extensively studied for their synthesis and chemical properties. Zhang Feng-bao (2006) demonstrated the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a related compound, which is a valuable bifunctional synthetic intermediate used in creating pharmaceutical intermediates, liquid crystals, and insecticides. This synthesis involved selective deketalization and optimization of reaction conditions to improve yield and efficiency (Zhang Feng-bao, 2006). B. Ramakrishna and P. Sridhar (2015) developed a stereoselective synthesis method for 1,6-dioxaspiro[4.n]decan-2-one systems from sugar-derived spirocyclopropane carboxylic acids, showing the versatility of dioxaspiro compounds in synthesizing complex organic structures (Ramakrishna & Sridhar, 2015).
Application in Total Synthesis of Natural Products
Significant research has been done on the application of dioxaspiro compounds in the total synthesis of natural products. For instance, Naoki Miyakoshi and Chisato Mukai (2003) achieved the first total synthesis of (-)-AL-2, a natural product, using a 1,6-dioxaspiro[4.5]decane derivative (Miyakoshi & Mukai, 2003). This highlights the role of such compounds in synthesizing complex bioactive molecules.
Pharmaceutical and Biological Applications
There is also research on the application of dioxaspiro compounds in pharmaceuticals and biology. For example, research by M. Natarajan et al. (2021) on triaza and dioxa aza spiro derivatives, including 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane, showed potential antibacterial properties against various bacterial species (Natarajan et al., 2021).
Industrial and Material Science Applications
In the field of materials science and industrial applications, Y. S. Kurniawan et al. (2017) synthesized novel 1,4-dioxaspiro compounds from oleic acid, demonstrating their potential as biolubricant candidates (Kurniawan et al., 2017). This research indicates the utility of dioxaspiro compounds in developing environmentally friendly lubricants.
Safety And Hazards
Eigenschaften
IUPAC Name |
2,6-dioxaspiro[4.5]decan-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-7-1-3-11-8(5-7)2-4-10-6-8/h7,9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNMYMQMKJZLAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOC2)CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dioxaspiro[4.5]decan-9-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Thia-9-azaspiro[5.5]undecane](/img/structure/B1529377.png)
![[2-(Aminomethyl)cyclopentyl]urea](/img/structure/B1529378.png)

![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol](/img/structure/B1529383.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1529385.png)
![1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid](/img/structure/B1529388.png)





